4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17680257
Molecular Formula: C14H12F3N3O4
Molecular Weight: 343.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3N3O4 |
|---|---|
| Molecular Weight | 343.26 g/mol |
| IUPAC Name | 2-methyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H12F3N3O4/c1-20-10(12(21)22)9(11(19-20)14(15,16)17)18-13(23)24-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,18,23)(H,21,22) |
| Standard InChI Key | RFEANAUPDLBJHM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 2-methyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid, which precisely describes its substitution pattern on the pyrazole ring . The core structure consists of a five-membered aromatic pyrazole ring with the following substituents:
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A methyl group at position 1 (N1).
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A trifluoromethyl group (-CF₃) at position 3 (C3).
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A benzyloxycarbonyl-protected amino group (-NH-Cbz) at position 4 (C4).
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A carboxylic acid (-COOH) at position 5 (C5).
The molecular formula C₁₄H₁₂F₃N₃O₄ was confirmed via high-resolution mass spectrometry, and its SMILES representation, CN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O, provides a machine-readable structural descriptor .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₄ | |
| Molecular Weight | 343.26 g/mol | |
| InChI Key | RFEANAUPDLBJHM-UHFFFAOYSA-N | |
| CAS Registry Number | 2059998-89-7 |
Stereoelectronic Features
The trifluoromethyl group at C3 introduces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing reactivity at adjacent positions. The carboxylic acid at C5 contributes to the molecule’s acidity (predicted pKa ≈ 2–3), while the benzyloxycarbonyl (Cbz) group at C4 acts as a protective moiety for the amine, preventing unwanted side reactions during synthetic modifications . Computational studies suggest that the Cbz group adopts a planar conformation relative to the pyrazole ring, minimizing steric hindrance .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Scheme
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine, CF₃-substituted diketone |
| 2 | C4 amination with Cbz protection | Benzyl chloroformate, base |
| 3 | Ester hydrolysis to carboxylic acid | NaOH, H₂O, reflux |
Purification and Characterization
Purification is typically achieved via recrystallization from ethanol/water mixtures or silica gel chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals including:
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¹H NMR: Singlet for N-methyl (δ ≈ 3.8 ppm), aromatic protons from the Cbz group (δ ≈ 7.3–7.5 ppm).
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¹³C NMR: Carbonyl carbons (C=O at δ ≈ 165–170 ppm), CF₃ (δ ≈ 120 ppm, q, J = 288 Hz) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water due to the hydrophobic trifluoromethyl and benzyl groups. Stability studies indicate decomposition above 200°C, with the Cbz group susceptible to hydrogenolytic cleavage under H₂/Pd conditions .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at ≈1700 cm⁻¹ (C=O stretch, carboxylic acid), ≈1520 cm⁻¹ (C-F stretch), and ≈1250 cm⁻¹ (C-O-C from Cbz) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 343.1 [M+H]⁺, with fragmentation patterns consistent with loss of CO₂ (44 Da) and the Cbz group (149 Da) .
Applications in Medicinal and Synthetic Chemistry
Role as a Synthetic Intermediate
The carboxylic acid and Cbz-protected amine make this compound a versatile building block for:
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Peptide Mimetics: Coupling with amino acids via amide bond formation.
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Heterocyclic Libraries: Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at C4.
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Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.
Biological Relevance
While direct pharmacological data are unavailable, structurally related pyrazoles exhibit:
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